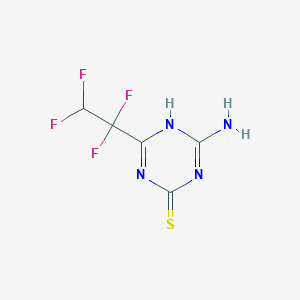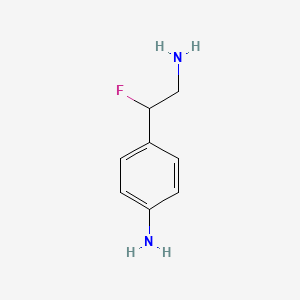
4-(2-Amino-1-fluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-1-fluoroethyl)aniline is an organic compound with the molecular formula C8H11FN2 It is a derivative of aniline, where the aniline ring is substituted with a 2-amino-1-fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-1-fluoroethyl)aniline typically involves the nucleophilic substitution of a fluoroarene with an appropriate amine. One common method is the reduction of a nitroarene precursor. For instance, 4-nitrofluorobenzene can be reduced using hydrogenation in the presence of a catalyst to yield 4-fluoroaniline, which can then be further reacted to introduce the 2-amino-1-fluoroethyl group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Amino-1-fluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are commonly employed.
Substitution: Sodium amide (NaNH2) in liquid ammonia is often used for nucleophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(2-Amino-1-fluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to tag proteins or other biomolecules for fluorescence studies.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1-fluoroethyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the fluoro group can participate in unique interactions due to its electronegativity. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .
Comparison with Similar Compounds
4-Fluoroaniline: A simpler derivative with a single fluoro group on the aniline ring.
2-Amino-4-fluorophenol: Another derivative with both amino and fluoro groups, but with different substitution patterns.
4-(2-Aminoethyl)aniline: Similar structure but lacks the fluoro group.
Uniqueness: 4-(2-Amino-1-fluoroethyl)aniline is unique due to the presence of both an amino and a fluoro group, which can impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in simpler derivatives .
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
4-(2-amino-1-fluoroethyl)aniline |
InChI |
InChI=1S/C8H11FN2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8H,5,10-11H2 |
InChI Key |
MIXGIEXWSKYASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)

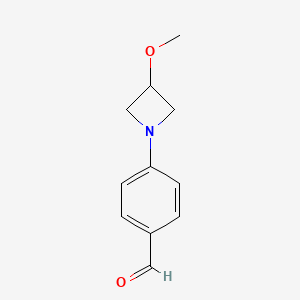
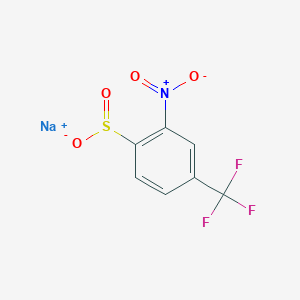
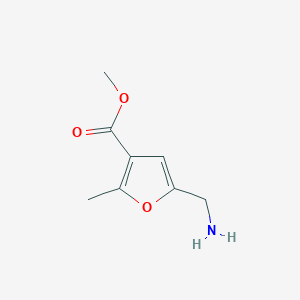
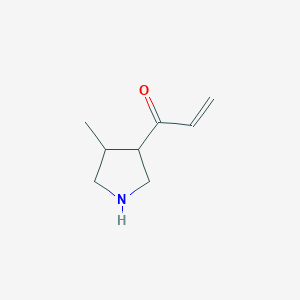
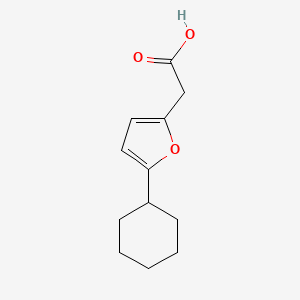
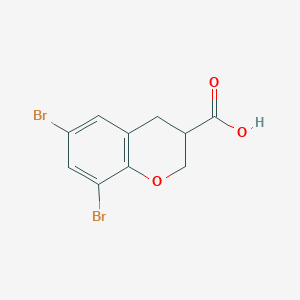
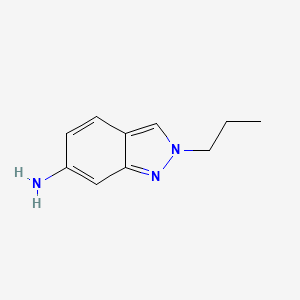
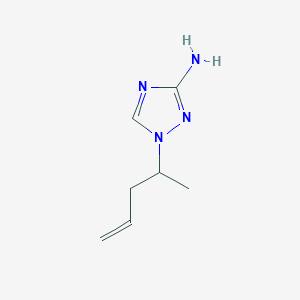
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)
![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
